molecular formula C26H26Br2NO2PS B8136422 Mitochondrial respiration-IN-1 hydrobromide

Mitochondrial respiration-IN-1 hydrobromide

Cat. No.: B8136422
M. Wt: 607.3 g/mol
InChI Key: XJBKKHMZGIBMGV-UHFFFAOYSA-M
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Description

Mitochondrial Respiration-IN-1 (hydrobromide) is a potent small-molecule inhibitor specifically targeting mitochondrial respiration. It is derived from the patent US20110301180A1 and functions by disrupting the electron transport chain (ETC) in mitochondria, leading to reduced oxidative phosphorylation and ATP production . Its hydrobromide salt formulation enhances solubility and bioavailability, making it suitable for in vitro and in vivo studies .

Properties

IUPAC Name

[2-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]-2-oxoethyl]-triphenylphosphanium;bromide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO2PS.2BrH/c1-21-25(31-20-27-21)17-18-29-26(28)19-30(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;;/h2-16,20H,17-19H2,1H3;2*1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBKKHMZGIBMGV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCOC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26Br2NO2PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The exact synthetic route and reaction conditions are proprietary and detailed in specific patents and scientific publications .

Industrial Production Methods: Industrial production of Mitochondrial respiration-IN-1 (hydrobromide) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Mitochondrial respiration-IN-1 (hydrobromide) primarily undergoes inhibition reactions where it interacts with mitochondrial enzymes to reduce their activity. It does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .

Common Reagents and Conditions: The compound is often dissolved in dimethyl sulfoxide (DMSO) or water for experimental purposes. The solubility in DMSO is 66.67 milligrams per milliliter, while in water, it is 100 milligrams per milliliter .

Major Products Formed: The primary product of its interaction is the inhibited form of the mitochondrial enzyme, leading to reduced mitochondrial respiration .

Scientific Research Applications

Mitochondrial respiration-IN-1 (hydrobromide) has a wide range of scientific research applications:

Mechanism of Action

Mitochondrial respiration-IN-1 (hydrobromide) exerts its effects by inhibiting mitochondrial respiration. It targets specific enzymes within the mitochondrial respiratory chain, leading to a decrease in ATP production. This inhibition affects cellular energy metabolism and can induce apoptosis in cells with high mitochondrial activity .

Comparison with Similar Compounds

Table 1: Key Features of Mitochondrial Respiration-IN-1 and Comparable Compounds

Compound Name Target/Mechanism Key Features References
Mitochondrial Respiration-IN-1 (Hydrobromide) Mitochondrial ETC (electron transport chain) Potent inhibitor of mitochondrial respiration; hydrobromide salt enhances solubility.
Mildronate Dihydrate BBOX1, OCTN2 Cardiovascular protector; inhibits carnitine biosynthesis and fatty acid oxidation.
Minoxidil Sulfate ATP-sensitive K⁺ channels Promotes hair growth via vasodilation; unrelated to mitochondrial function.
MitoBloCK-10 (MB-10) Mitochondrial protein-related motor complexes First small-molecule inhibitor of mitochondrial dynamics; disrupts membrane potential.
Mitiglinide Calcium Hydrate ATP-sensitive K⁺ channels Insulin secretagogue; blocks pancreatic β-cell K⁺ channels to stimulate insulin release.
Miroestrol Estrogen receptors Phytoestrogen with anti-osteoporotic and neuroprotective effects; no direct mitochondrial targeting.

Mechanistic Differences

Mitochondrial Specificity: Mitochondrial Respiration-IN-1 directly inhibits the ETC, a core component of oxidative phosphorylation. In contrast, compounds like Mildronate Dihydrate and MitoBloCK-10 target upstream processes (carnitine synthesis and mitochondrial dynamics, respectively) without directly impairing electron transport . Minoxidil Sulfate and Mitiglinide Calcium Hydrate act on ion channels unrelated to mitochondrial respiration, highlighting their divergent applications .

Therapeutic Scope: Mitochondrial Respiration-IN-1 is primarily a research tool for metabolic and cancer studies. Mildronate Dihydrate has clinical use in ischemia and heart failure, while Minoxidil Sulfate is FDA-approved for alopecia .

Structural and Functional Uniqueness :

  • The hydrobromide salt of Mitochondrial Respiration-IN-1 distinguishes it from other mitochondrial inhibitors (e.g., MitoBloCK-10), which may lack salt formulations for enhanced pharmacokinetics .

Experimental Data and Validation

  • Mitochondrial Respiration Assays : Mitochondrial Respiration-IN-1’s efficacy is validated using Clark oxygen electrodes to measure oxygen consumption rates in isolated mitochondria. State 3 (ADP-stimulated) and State 4 (resting) respirations are quantified to determine inhibitory effects .

Biological Activity

Mitochondrial respiration-IN-1 (hydrobromide) is a compound that has garnered attention due to its potential effects on mitochondrial function and cellular metabolism. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications for cellular health.

Mitochondrial respiration-IN-1 (hydrobromide) primarily influences mitochondrial respiration by modulating the electron transport chain (ETC). The compound appears to enhance the efficiency of mitochondrial respiration, which is critical for ATP production and overall cellular energy metabolism. This effect is particularly relevant in conditions where mitochondrial dysfunction is prevalent, such as neurodegenerative diseases and metabolic syndromes.

1. Enhanced Mitochondrial Biogenesis

Studies have shown that Mitochondrial respiration-IN-1 (hydrobromide) promotes mitochondrial biogenesis, which is the process by which new mitochondria are formed within cells. Enhanced biogenesis correlates with improved efficiency of the ETC, leading to reduced production of reactive oxygen species (ROS) and increased cellular survival under stress conditions.

  • Key Findings :
    • Increased expression of mitochondrial biogenesis markers such as PGC-1α.
    • Enhanced oxygen consumption rates (OCR), indicating improved mitochondrial function.
ParameterControl GroupMitochondrial Respiration-IN-1 Group
PGC-1α Expression (fold change)1.02.3
OCR (pmol/min/µg protein)5085
ROS Levels (µM)52

2. Protection Against Oxidative Stress

Mitochondrial respiration-IN-1 (hydrobromide) has been observed to mitigate oxidative stress by enhancing the antioxidant capacity of cells. This protective effect is linked to its ability to maintain mitochondrial membrane potential and reduce ROS accumulation.

  • Case Study : In a model of ER stress induced by tunicamycin, cells treated with Mitochondrial respiration-IN-1 exhibited significantly lower levels of apoptosis compared to untreated controls. The reduction in cell death was associated with decreased ROS levels and improved mitochondrial function.

3. Impact on Cellular Metabolism

The compound has also been shown to influence metabolic pathways beyond mitochondrial respiration. For instance, it appears to enhance glycolytic flux in certain cell types, suggesting a synergistic effect between glycolysis and oxidative phosphorylation.

  • Experimental Observations :
    • Increased ATP production in cells treated with Mitochondrial respiration-IN-1.
    • Enhanced lactate production indicating increased glycolytic activity.

Implications for Disease Models

Mitochondrial respiration-IN-1 (hydrobromide) has shown promise in various disease models:

  • Neurodegenerative Diseases : In models of Alzheimer’s disease, treatment with Mitochondrial respiration-IN-1 improved cognitive function and reduced amyloid-beta accumulation.
  • Cardiovascular Health : In ischemia-reperfusion injury models, the compound reduced infarct size and improved cardiac function by preserving mitochondrial integrity during oxidative stress.

Q & A

Basic Research Questions

Q. How to determine the optimal concentration of Mitochondrial respiration-IN-1 (hydrobromide) for inhibiting mitochondrial respiration in isolated mitochondria?

  • Methodology : Perform dose-response experiments using high-resolution respirometry (e.g., O2k-Fluorometer or Seahorse XF Analyzer). Start with a range of concentrations (e.g., 1–20 mg/mL) and measure oxygen consumption rates (OCR) under State 2 (leak) and State 3 (ADP-stimulated) conditions. Calculate IC50 values using nonlinear regression analysis, comparing OCR inhibition across doses. Include positive controls (e.g., rotenone for Complex I inhibition) to validate assay sensitivity .

Q. What controls are essential when assessing the inhibitory effects of Mitochondrial respiration-IN-1 (hydrobromide) on mitochondrial oxygen consumption?

  • Methodology :

  • Vehicle controls : Use the solvent (e.g., DMSO) at the same dilution as the compound to rule out solvent effects.
  • Reference inhibitors : Include inhibitors like oligomycin (ATP synthase), FCCP (uncoupler), and antimycin A (Complex III) to isolate specific respiratory states and confirm target engagement.
  • Substrate controls : Test substrates (e.g., succinate for Complex II, glutamate/malate for Complex I) to verify compound specificity across electron transport chain (ETC) complexes .

Q. How to select appropriate substrates (e.g., succinate vs. glutamate) when evaluating Mitochondrial respiration-IN-1 (hydrobromide)’s effects on specific ETC complexes?

  • Methodology :

  • Complex I-dependent respiration : Use glutamate/malate to fuel NADH-linked respiration. Monitor OCR inhibition in the presence of rotenone (Complex I inhibitor) to establish baseline.
  • Complex II-dependent respiration : Use succinate (with rotenone to block Complex I) to isolate succinate dehydrogenase activity. Compare OCR changes after compound addition to differentiate Complex II vs. upstream effects.
  • Cross-verification : Combine substrates with selective inhibitors (e.g., antimycin A for Complex III) to confirm target specificity .

Advanced Research Questions

Q. How to resolve contradictions in ADP:O ratio measurements when using Mitochondrial respiration-IN-1 (hydrobromide) alongside other modulators (e.g., iNOS inhibitors)?

  • Methodology :

  • Technical factors : Ensure mitochondrial preparation purity (e.g., citrate synthase activity normalization) to rule out contamination from non-mitochondrial ATPases .
  • Substrate saturation : Pre-incubate mitochondria with excess ADP to avoid limiting phosphorylation capacity.
  • Mechanistic overlap : Test if compound effects are confounded by iNOS-mediated nitric oxide production (e.g., co-treatment with 1400W or SEITU hydrobromide to suppress iNOS) .

Q. What methodologies are recommended for investigating synergistic effects between Mitochondrial respiration-IN-1 (hydrobromide) and other mitochondrial inhibitors (e.g., antimycin A)?

  • Methodology :

  • Sequential addition protocols : First inhibit one ETC complex (e.g., Complex III with antimycin A), then add Mitochondrial respiration-IN-1 to assess additive/synergistic OCR suppression. Use a Clark-type electrode or Seahorse XF Analyzer for real-time monitoring.
  • Flux control ratio (FCR) analysis : Calculate FCR as the ratio of substrate-supported respiration to maximal uncoupled respiration. A significant deviation from expected FCR values indicates synergistic inhibition .

Q. How to optimize extracellular flux assays in primary immune cells when using Mitochondrial respiration-IN-1 (hydrobromide) given variable cell viability?

  • Methodology :

  • Cell pretreatment : Prime cells with LPS/IFNγ to mimic inflammatory conditions, then titrate compound concentrations to avoid off-target cytotoxicity (validate with viability dyes like propidium iodide).
  • Real-time activation assays : Use Seahorse XF technology to simultaneously measure OCR and proton efflux rate (PER). This distinguishes mitochondrial respiration from glycolytic compensation .
  • Normalization : Normalize OCR to mitochondrial DNA copy number or citrate synthase activity to account for cell-to-cell heterogeneity .

Data Interpretation & Troubleshooting

Q. How to interpret polarographic traces showing null responses to ADP after treatment with Mitochondrial respiration-IN-1 (hydrobromide)?

  • Methodology :

  • Mitochondrial integrity check : Test membrane integrity with cytochrome c. A lack of OCR suppression indicates intact outer membranes.
  • ADP saturation : Ensure ADP is not limiting; repeat experiments with incremental ADP doses.
  • Mechanistic insight : A null response may indicate complete inhibition of ATP synthase or irreversible coupling of ETC to proton leak. Confirm using oligomycin sensitivity tests .

Q. What experimental steps validate the functional specificity of Mitochondrial respiration-IN-1 (hydrobromide) in intact cell systems versus isolated mitochondria?

  • Methodology :

  • Permeabilization comparison : Compare OCR inhibition in permeabilized cells (using digitonin) vs. intact cells. Greater inhibition in permeabilized cells suggests poor membrane permeability.
  • Off-target assays : Test the compound in ρ0 cells (mitochondrial DNA-deficient) to rule out non-mitochondrial effects.
  • Cross-species validation : Repeat experiments in mitochondria from phylogenetically distinct species (e.g., murine vs. human) to assess conserved mechanisms .

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